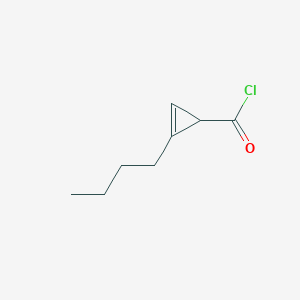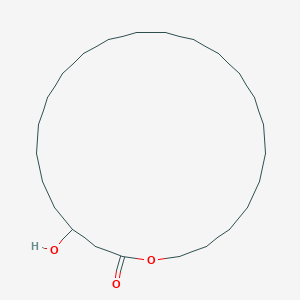
4-Hydroxy-1-oxacyclopentacosan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-1-oxacyclopentacosan-2-one is a complex organic compound with a unique structure that includes a hydroxyl group and a lactone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-oxacyclopentacosan-2-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the lactone ring. For example, the use of sulfuric acid or sodium hydroxide as a catalyst can promote the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-1-oxacyclopentacosan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The lactone ring can be reduced to form a diol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the lactone ring may produce a diol.
Applications De Recherche Scientifique
4-Hydroxy-1-oxacyclopentacosan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving lactones.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-1-oxacyclopentacosan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and lactone ring play crucial roles in its reactivity and interactions with enzymes and other biomolecules. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological context.
Comparaison Avec Des Composés Similaires
4-Hydroxy-1-oxacyclopentacosan-2-one can be compared with other similar compounds, such as:
4-Hydroxy-2-cyclopentenone: This compound has a similar lactone structure but differs in the position of the hydroxyl group.
4-Hydroxy-2-cyclohexenone: Another similar compound with a different ring size and structure.
The uniqueness of this compound lies in its specific ring structure and the position of the hydroxyl group, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
81155-72-8 |
|---|---|
Formule moléculaire |
C24H46O3 |
Poids moléculaire |
382.6 g/mol |
Nom IUPAC |
4-hydroxy-oxacyclopentacosan-2-one |
InChI |
InChI=1S/C24H46O3/c25-23-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-27-24(26)22-23/h23,25H,1-22H2 |
Clé InChI |
JRMBLOCTLLFAGY-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCCCCCCC(CC(=O)OCCCCCCCCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


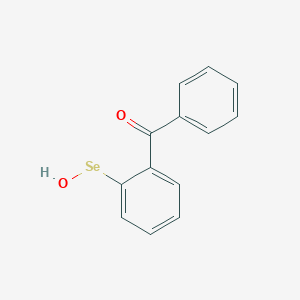
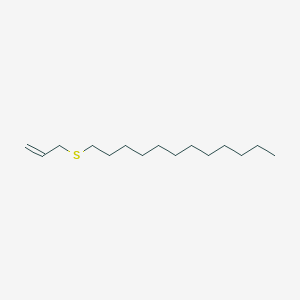
![2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane](/img/structure/B14421563.png)
![1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione](/img/structure/B14421565.png)

![2-(2,5-dimethoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14421576.png)
![5-Acetyl-4-methylbicyclo[2.2.2]oct-2-en-2-yl acetate](/img/structure/B14421583.png)
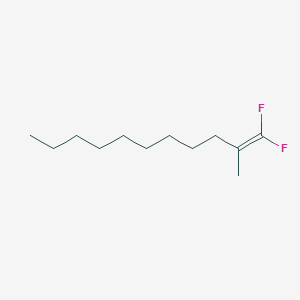
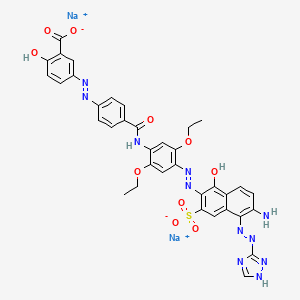
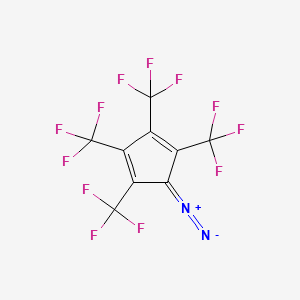

![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14421607.png)

